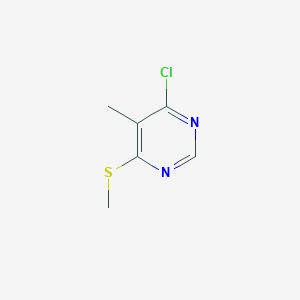

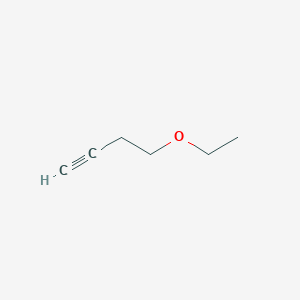

![molecular formula C8H4F3N3O2 B2469880 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1779124-56-9](/img/structure/B2469880.png)

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family . These compounds are N-heterocyclic and have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . In one study, a family of pyrazolo[1,5-a]pyrimidines (PPs) was identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical And Chemical Properties Analysis

The molecular formula of this compound is C8H4F3N3O2 and its molecular weight is 231.13 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Synthesis and Structural Analysis

- 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been utilized in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. For instance, Usachev et al. (2012) demonstrated the regioselective synthesis of trifluoromethyl and difluoromethylpyrazolo[1,5-c]pyrimidines, highlighting the compound's utility in producing complex molecular structures Usachev et al., 2012.

- Liu et al. (2016) reported on the synthesis of a compound using this compound, noting its distinct inhibition of cancer cell proliferation, demonstrating the compound's potential in medicinal chemistry Liu et al., 2016.

Biological Activity and Potential Applications

- The compound's derivatives have been explored for their potential anticancer activity. Kumar et al. (2016) synthesized novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives and identified several compounds with promising anticancer properties Kumar et al., 2016.

- Burgart et al. (2020) synthesized new pyrazolo[1,5-a]pyrimidinones functionalized with the tolylhydrazone fragment and discovered that these derivatives have pronounced analgesic activity. A trifluoromethyl-containing analog selectively inhibited carboxylesterase Burgart et al., 2020.

Chemical Synthesis and Methodologies

- Jismy et al. (2018) reported an efficient two-step synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, highlighting the role of this compound in facilitating new synthetic routes for fluorinated compounds Jismy et al., 2018.

作用機序

Target of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to target transient receptor potential canonical 6 (trpc6) channels , which are non-selective cation channels involved in various physiological processes, including cancer progression .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzymatic activity .

Biochemical Pathways

Given the potential target of trpc6 channels, it can be inferred that the compound may influence calcium signaling pathways, which play crucial roles in various cellular processes, including cell proliferation and apoptosis .

Result of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity in cancer cells .

将来の方向性

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in the field of medicinal chemistry . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-13-14-3-4(7(15)16)1-12-6(5)14/h1-3H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDCZMVDVXIEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

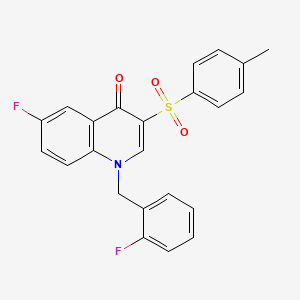

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

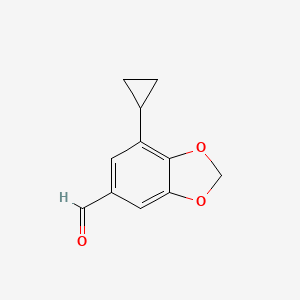

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)

![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)

![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)

![[3-Chloro-4-(difluoromethyl)phenyl]methanol](/img/structure/B2469815.png)

![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2469817.png)